11-Methoxyprostaglandin I2

Description

Overview of Prostaglandins (B1171923) and Prostacyclins (PGI2) in Biological Systems

Prostaglandins (PGs) are found in nearly every tissue in the human body and exert a wide range of hormone-like effects. wikipedia.org Unlike endocrine hormones, they are not produced in a specific gland but are synthesized in many different cells and typically act locally as autocrine or paracrine factors. wikipedia.org The synthesis pathway begins with the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). metwarebio.comcreative-proteomics.com From PGH2, specific synthases produce the various types of prostaglandins (e.g., PGE2, PGD2, PGF2α) and other prostanoids. wikipedia.orgcreative-proteomics.com The structural differences among these molecules account for their diverse and sometimes opposing biological activities, which are determined by the specific type of receptor they bind to in target tissues. wikipedia.org

Prostacyclin, also known as Prostaglandin I2 (PGI2), is a prominent member of the prostanoid family, primarily produced by the endothelial cells that line blood vessel walls. creative-proteomics.comnih.gov It is distinguished by its critical role in cardiovascular homeostasis. metwarebio.comnih.gov The primary functions of PGI2 include:

Potent Vasodilation: PGI2 relaxes vascular smooth muscle, leading to the widening of blood vessels, which helps to regulate blood flow and reduce blood pressure. creative-proteomics.comnih.gov

Inhibition of Platelet Aggregation: It is the most potent known endogenous inhibitor of platelet aggregation, preventing the formation of blood clots (thrombus). wikipedia.orgnih.govnih.gov

These actions effectively counterbalance the effects of thromboxane (B8750289) A2, a prostanoid produced by platelets that promotes vasoconstriction and platelet aggregation. wikipedia.orgcreative-proteomics.com Beyond its vascular roles, PGI2 is involved in inflammation, kidney function, and pain signaling. frontiersin.org However, a major limitation of natural PGI2 is its extreme chemical instability, with a biological half-life of only about two minutes before it is rapidly metabolized. nih.gov

The Significance of Synthetic Prostaglandin Analogues in Academic Research

The therapeutic potential of natural prostaglandins is often hindered by their rapid metabolic degradation and chemical instability. nih.goventokey.com This has driven extensive research into the synthesis of prostaglandin analogues—synthetic compounds designed to mimic or modify the actions of their natural counterparts. taylorandfrancis.com The primary goals of creating these analogues are to enhance metabolic stability, increase biological half-life, and improve selectivity for specific prostanoid receptors, thereby maximizing desired effects while minimizing unwanted ones. entokey.com

Synthetic analogues have become invaluable tools in both academic research and clinical practice. drugbank.com For instance, the development of stable PGF2α analogues like latanoprost (B1674536) and bimatoprost, which are technically prodrugs that convert to the active acid in the eye, has revolutionized the treatment of glaucoma. researchgate.netacs.org Similarly, stable PGI2 analogues, such as iloprost (B1671730) and beraprost, are used in research to investigate complex biological processes like tumor angiogenesis and metastasis and have clinical applications. frontiersin.orgspandidos-publications.com The creation of these molecules allows researchers to dissect the specific roles of prostaglandin signaling pathways with greater precision than is possible with the transient natural compounds. rsc.orgscispace.com

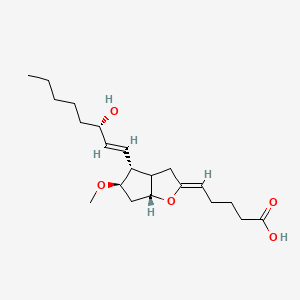

Positioning of 11-Methoxyprostaglandin I2 within the Landscape of Modified Prostaglandin I2 Analogues

This compound (11-MeO-PGI2) is a synthetic analogue of prostacyclin (PGI2). Its defining feature is the introduction of a methoxy (B1213986) group (-OCH3) at the 11th carbon position of the prostaglandin structure. vulcanchem.com This modification is a strategic chemical alteration intended to increase the molecule's stability. Natural PGI2 is susceptible to rapid enzymatic degradation, a process that limits its systemic efficacy. By modifying the core structure, particularly near key functional groups, synthetic chemists aim to create molecules that can resist these metabolic pathways, thereby prolonging their activity in biological systems.

The landscape of PGI2 analogues includes a variety of compounds where small structural changes lead to different pharmacological profiles. For example, analogues like iloprost and carbacyclin (B161070) demonstrate that modifications can alter the affinity for the prostacyclin (IP) receptor versus other prostanoid receptors, which in turn changes their physiological effects. vulcanchem.com The introduction of the 11-methoxy group in 11-MeO-PGI2 is designed to enhance its half-life and bioavailability. vulcanchem.com While the theoretical benefit is clear, the specific biological activity and receptor binding profile of this compound are not yet extensively described in published research. This places it in a category of novel research compounds, similar to other unique analogues like 3-methoxy Prostaglandin F1α, whose pharmacology also remains to be fully characterized. vulcanchem.comcaymanchem.com Further research, including receptor binding assays and in vivo studies, would be necessary to fully elucidate its potential within the field of eicosanoid research. vulcanchem.com

Data on Prostaglandin I2 and its Analogue

| Compound | Molecular Formula | Key Structural Feature | Primary Role/Characteristic |

|---|---|---|---|

| Prostaglandin I2 (Prostacyclin) | C20H32O5 | Unstable bicyclic ether structure. wikipedia.org | Natural potent vasodilator and inhibitor of platelet aggregation; very short half-life. nih.gov |

| This compound | C21H34O5 | Methoxy (-OCH3) group at the C-11 position. vulcanchem.com | Synthetic analogue designed for increased metabolic stability and longer half-life. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79743-30-9 |

|---|---|

Molecular Formula |

C21H34O5 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |

InChI Key |

KBVHVDCYPLTTMC-YLGBNQLJSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O |

Origin of Product |

United States |

Synthetic Strategies and Structural Elucidation of 11 Methoxyprostaglandin I2

Methodologies for the Chemical Synthesis of Prostaglandin (B15479496) I2 Analogues

The chemical synthesis of prostaglandins (B1171923) (PGs) and their analogues is a complex challenge due to the presence of multiple stereocenters and sensitive functional groups. wikipedia.org Over the decades, numerous strategies have been developed to construct the characteristic five-membered ring and its two side chains with precise stereochemical control.

A cornerstone in prostaglandin synthesis is the use of key intermediates that can be divergently converted into various PG analogues. The "Corey lactone" (a bicyclic lactone) is a highly versatile intermediate that has been central to many total syntheses since its development. wikipedia.orgnih.govresearchgate.net This approach allows for the controlled installation of the requisite stereocenters on the cyclopentane core before the attachment of the upper (α) and lower (ω) side chains. libretexts.orgyoutube.com Modern synthetic efforts continue to refine these pathways, aiming for greater efficiency, scalability, and stereocontrol. nih.govnih.gov

Achieving the correct stereochemistry is paramount in prostaglandin synthesis, as even minor changes can drastically alter biological activity. Consequently, stereoselective and asymmetric methodologies are central to the field. lew.ro

Key Asymmetric Strategies:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as carbohydrates or amino acids, as starting materials to build the chiral prostaglandin framework. For instance, D-glucose has been used as a starting point to enantiospecifically synthesize prostaglandin precursors, leveraging the sugar's inherent stereocenters.

Catalytic Asymmetric Synthesis: This modern approach uses chiral catalysts to control the stereochemical outcome of key reactions. lew.ro Examples include asymmetric hydrogenation to set specific chiral centers on the prostaglandin scaffold and rhodium-catalyzed asymmetric Suzuki-Miyaura reactions to form carbon-carbon bonds with high diastereoselectivity. nih.govmasterorganicchemistry.com These methods are highly efficient, often requiring only small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product.

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases, can effectively resolve racemic mixtures of prostaglandin intermediates. nih.gov These enzymes can selectively react with one enantiomer, allowing for the separation of the two. For example, lipase-mediated desymmetrization of achiral diols can produce chiral intermediates with high enantiomeric excess. nih.gov

Substrate and Reagent Control: Stereoselectivity can also be achieved by using chiral reagents or by taking advantage of the existing stereochemistry in a substrate to direct the formation of new stereocenters. An example is the hydroboration of a prochiral diene with a chiral nonracemic dialkyl borane to generate a specific enantiomer required for the synthesis of optically pure prostaglandins.

The table below summarizes some of the key reactions and concepts in the asymmetric synthesis of prostaglandin derivatives.

Table 1: Key Approaches in Asymmetric Prostaglandin Synthesis| Approach | Description | Key Reactions/Concepts |

|---|---|---|

| Catalytic Asymmetric Synthesis | Employs chiral catalysts to induce enantioselectivity in key bond-forming steps. | Asymmetric Hydrogenation, Asymmetric Suzuki–Miyaura Coupling, Enyne Cycloisomerization. nih.govmasterorganicchemistry.com |

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | Synthesis from carbohydrates (e.g., D-glucose) or other natural molecules. |

| Enzymatic Resolution | Uses enzymes to selectively transform one enantiomer in a racemic mixture, allowing for separation. | Lipase-mediated desymmetrization or kinetic resolution of intermediates. nih.gov |

| Corey Lactone Strategy | A convergent synthesis based on a versatile bicyclic lactone intermediate. | Diels-Alder reaction, Baeyer-Villiger oxidation, Iodolactonization. wikipedia.orgwikipedia.org |

The synthesis of 11-Methoxyprostaglandin I2 requires the specific introduction of a methoxy (B1213986) group (-OCH3) at the C-11 position of the prostaglandin I2 scaffold. This position typically bears a secondary hydroxyl group (-OH) in the natural prostaglandin and its common synthetic intermediates. The conversion of this hydroxyl group to a methoxy ether is a standard transformation in organic synthesis.

The most common and direct method for this transformation is O-methylation , often achieved through a Williamson ether synthesis. masterorganicchemistry.comlumenlearning.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. lumenlearning.comjuniperpublishers.com

The general steps are as follows:

Deprotonation: The C-11 hydroxyl group is first deprotonated using a suitable base to form a more nucleophilic alkoxide ion. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are frequently used for this purpose because they irreversibly deprotonate the alcohol. youtube.com

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent. The most common methylating agents for this purpose are methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4). reddit.com The alkoxide displaces the leaving group (iodide or sulfate) to form the methyl ether.

A milder alternative for methylation is the use of methyl iodide in the presence of silver(I) oxide (Ag2O). This method, known as the Purdie methylation, can be effective for sensitive substrates where strong bases are not desirable.

For a complex molecule like a prostaglandin intermediate, selective protection of other reactive hydroxyl groups (e.g., at C-9 and C-15) would be necessary before carrying out the methylation at C-11 to prevent unwanted side reactions. lew.ro This ensures that only the desired C-11 hydroxyl group is converted to a methoxy ether.

Spectroscopic and Chromatographic Techniques for Structural Characterization of Synthetic Prostaglandins in Research

The structural elucidation of synthetic prostaglandins and their analogues is essential to confirm their identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.net

Chromatographic Techniques:

Chromatography is used to separate the target compound from starting materials, byproducts, and stereoisomers, as well as for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of synthetic prostaglandins. Reversed-phase columns are commonly used, allowing for the separation of closely related analogues based on polarity. Chiral HPLC methods, using specialized columns, are crucial for separating enantiomers and verifying the enantiopurity of the synthesized compounds. reddit.com

Gas Chromatography (GC): GC is another powerful separation technique. Due to the low volatility of prostaglandins, they must first be converted into more volatile derivatives, for example, through esterification of the carboxylic acid and silylation of the hydroxyl groups. GC, often coupled with mass spectrometry (GC-MS), provides high resolution and sensitivity.

Spectroscopic Techniques:

Spectroscopy provides detailed information about the molecular structure of the synthesized compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like electrospray ionization (ESI) are often coupled with HPLC (HPLC-MS/MS) for highly sensitive and specific quantification and identification of prostaglandins in complex mixtures. reddit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation.

¹³C NMR: Shows the number and types of carbon atoms in the molecule, complementing the ¹H NMR data. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) are used to establish the connectivity of atoms in complex molecules like prostaglandins.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O) in ketones and carboxylic acids, and carbon-carbon double bonds (C=C), which are all characteristic features of prostaglandin structures.

The table below outlines the primary applications of these analytical techniques in the context of prostaglandin research.

Table 2: Analytical Techniques for Prostaglandin Characterization| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC | Separation, Purification, Quantification | Purity assessment, separation of stereoisomers, enantiomeric excess determination. reddit.com |

| GC-MS | Separation and Identification | High-resolution separation of derivatized analogues, molecular weight, and structural information from fragmentation. |

| LC-MS/MS | Identification and Quantification | Highly sensitive detection and quantification, structural confirmation. |

| NMR Spectroscopy | Complete Structural Elucidation | Detailed atomic connectivity, relative and absolute stereochemistry, conformational analysis. |

| IR Spectroscopy | Functional Group Identification | Presence of key groups like -OH, C=O, C=C, and ether linkages. |

Molecular and Cellular Mechanisms of Action of 11 Methoxyprostaglandin I2 in in Vitro Systems and Animal Models

Receptor Binding and Activation Profiles

The initial step in the mechanism of action for prostacyclin analogs involves binding to and activating specific cell surface receptors.

11-Methoxyprostaglandin I2 is expected to interact with the prostacyclin receptor, officially designated as the IP receptor. The IP receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) family. wikipedia.orgnih.gov GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. mdpi.commdpi.com The biological actions of prostanoids, including PGI2, are mediated by a group of nine distinct GPCRs: DP, EP, FP, IP, and TP receptors. nih.govnih.gov

The IP receptor specifically binds prostacyclin and its analogs, mediating their physiological effects. wikipedia.org This receptor is coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase upon ligand binding. ebi.ac.uk The natural ligand, PGI2, demonstrates high affinity for the IP receptor, with binding and cell-stimulating actions observed at nanomolar concentrations. wikipedia.org Other prostanoids, such as Prostaglandin (B15479496) D2 (PGD2), Prostaglandin E2 (PGE2), and Prostaglandin F2α (PGF2α), bind to the IP receptor with significantly lower efficacy. wikipedia.org The affinity of various ligands for prostanoid receptors is a key determinant of their biological specificity.

| Compound | Receptor | Binding Affinity (pKi) | Cell/System | Reference |

|---|---|---|---|---|

| RO1138452 (Antagonist) | IP Receptor | 9.3 ± 0.1 | Human Platelets | nih.govmedchemexpress.com |

| RO1138452 (Antagonist) | IP Receptor | 8.7 ± 0.06 | Recombinant System | nih.govmedchemexpress.com |

| Iloprost (B1671730) (Agonist) | IP Receptor | 8.3 ± 0.2 | Human Platelets (Native) | nih.gov |

| Iloprost (Agonist) | IP Receptor | 8.4 ± 0.1 | Recombinant System | nih.gov |

| Treprostinil (Agonist) | IP Receptor | Ki > 10-fold weaker than DP1/EP2 | Recombinant System | ucl.ac.uk |

Ligand-receptor kinetics, which describe the rates of association and dissociation of a ligand and its receptor, are fundamental to determining the duration and intensity of cellular signaling. While specific kinetic studies for this compound are not available, data from related compounds illustrate the principles. The interaction between a ligand and its receptor is often characterized by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), which are derived from kinetic experiments. medchemexpress.com

For instance, studies with the IP receptor antagonist RO1138452 have determined its high affinity in both native and recombinant systems, with pKi values of 9.3 in human platelets and 8.7 in a recombinant IP receptor system, respectively. nih.govmedchemexpress.com Such high-affinity binding is indicative of a potent and specific interaction. The kinetics of these interactions are crucial, as they can influence whether a compound acts as a potent agonist or antagonist and can affect the downstream signaling cascade. nih.gov

Intracellular Signaling Cascades Modulated by this compound

Upon binding of an agonist like this compound to the IP receptor, a series of intracellular events are triggered, leading to the compound's ultimate biological effects.

The canonical signaling pathway for the IP receptor involves the activation of adenylyl cyclase via the Gs alpha subunit. ebi.ac.uk This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. mdpi.com An increase in intracellular cAMP levels is a hallmark of IP receptor activation.

Functional studies often measure the accumulation of cAMP to quantify the efficacy of IP receptor agonists or the potency of antagonists. For example, the functional antagonist activity of RO1138452 was confirmed by its ability to inhibit carbaprostacyclin-induced cAMP accumulation in cells expressing the human IP receptor, yielding a pKi of 9.0. nih.govmedchemexpress.com The downstream effects of elevated cAMP are primarily mediated by the activation of Protein Kinase A (PKA). nih.gov

| Compound | Assay | Affinity/Potency (pKi / pIC50) | Cell Line | Reference |

|---|---|---|---|---|

| RO1138452 | Inhibition of carbaprostacyclin-induced cAMP accumulation | 9.0 ± 0.06 (pKi) | CHO-K1 cells expressing human IP receptor | nih.govmedchemexpress.com |

| RO3244794 | Inhibition of carbaprostacyclin-induced cAMP accumulation | 8.5 ± 0.11 (pKi) | CHO-K1 cells expressing human IP receptor | nih.gov |

| RO1138452 | Attenuation of cAMP accumulation | 7.0 ± 0.07 (pIC50) | Not Specified | medchemexpress.com |

The interaction between prostanoid signaling and the Nuclear Factor-kappa B (NF-κB) pathway is complex and can be context-dependent. NF-κB is a key transcription factor involved in inflammatory responses. nih.gov Some prostanoids, specifically cyclopentenone prostaglandins (B1171923), have been shown to inhibit NF-κB activation by inhibiting the IκB kinase. nih.gov In contrast, other prostanoids like PGE2 can promote the transcriptional activity of the p65/RelA subunit of NF-κB, synergizing with inflammatory cytokines. nih.gov The specific effect of IP receptor activation by this compound on the NF-κB pathway has not been fully elucidated and would likely depend on the cellular context and model system.

The elevation of intracellular cAMP following IP receptor activation leads directly to the activation of Protein Kinase A (PKA). nih.gov PKA is a serine/threonine kinase that, once activated, phosphorylates a wide array of substrate proteins within the cell, including enzymes, ion channels, and transcription factors. These phosphorylation events are critical for mediating the physiological responses to IP receptor agonists. For example, studies on the related PGE2 receptor (EP2 subtype), which also couples to Gs and increases cAMP, have shown that its activation leads to the PKA-dependent phosphorylation of the CREB transcription factor. nih.gov This suggests a parallel pathway for IP receptor signaling, where PKA-mediated phosphorylation events are the crucial link between receptor activation and the final cellular response.

Effects on Specific Cell Types in Controlled Research Environments

The influence of this compound, a stable analog of Prostacyclin (PGI2), on various cell types has been a subject of extensive investigation in controlled laboratory settings. These studies, utilizing in vitro cell cultures and animal models, have elucidated specific molecular and cellular pathways through which PGI2 signaling modulates cellular behavior, contributing to vascular homeostasis, immune responses, smooth muscle function, and metabolic regulation.

Endothelial Cell Responses and Vascular Homeostasis Models

Prostaglandin I2 (PGI2) and its analogs are primarily synthesized in vascular endothelial and smooth muscle cells and are critical regulators of cardiovascular health. nih.gov The PGI2-IP signaling system is essential for endothelial progenitor cells (EPCs) to carry out their functions in vascular remodeling. nih.gov In vitro studies have demonstrated that PGI2 agonists promote the adhesion, migration, and proliferation of EPCs. nih.gov

PGI2 is recognized as the most potent endogenous inhibitor of platelet aggregation. nih.gov Its synthesis is increased in response to inflammatory stimuli, which helps prevent thrombosis. nih.gov In models of vascular injury, PGI2 plays a role in reendothelialization, a key process for self-healing. nih.gov Studies using mice lacking the PGI2 receptor (IP-/-) showed that IP-deficient EPCs had significantly reduced adhesion, migration, and proliferation capabilities compared to wild-type EPCs. nih.gov Conversely, PGI2 agonists enhanced these functions in wild-type EPCs. nih.gov This highlights the crucial role of the PGI2-IP system in maintaining vascular integrity and homeostasis.

Research on porcine endometrial endothelial cells revealed that PGI2 analogs like iloprost can modulate the expression of various factors related to angiogenesis. Iloprost was shown to affect the mRNA expression of vascular endothelial growth factor (VEGFA), fibroblast growth factor 2 (FGF2), and angiopoietins. researchgate.net

Table 1: Effects of Prostaglandin I2 Analogs on Endothelial Cells

| Cell Type | PGI2 Analog | Key Research Finding | Model System |

|---|---|---|---|

| Mouse Endothelial Progenitor Cells (EPCs) | IP Agonists | Facilitated adhesion, migration, and proliferation. nih.gov | In Vitro |

| Mouse Endothelial Progenitor Cells (EPCs) | N/A (IP receptor knockout) | Attenuated adhesion, migration, and proliferation. nih.gov | In Vitro |

| Porcine Endometrial Endothelial Cells | Iloprost | Modulated mRNA expression of VEGFA, FGF2, and angiopoietins. researchgate.net | In Vitro |

| Human Endothelial Cells | PGI2 | Potent inhibitor of platelet aggregation, promoting vascular homeostasis. nih.gov | Cellular Level Review |

Immune Cell Modulation (e.g., Dendritic Cells, T Cells, Macrophages)

The PGI2 signaling pathway exerts significant modulatory effects on various immune cells, influencing both innate and adaptive immunity.

Dendritic Cells (DCs): Dendritic cells are critical for initiating T cell responses. d-nb.info PGI2 analogs have been shown to influence DC maturation and cytokine production. In mouse bone marrow-derived dendritic cells (BMDCs), PGI2 analogs increased the ratio of IL-23 to IL-12. nih.gov This shift is significant as IL-23 is pivotal for the development and survival of Th17 cells. nih.gov The increased IL-23/IL-12 ratio correlated with an enhanced ability of BMDCs to stimulate naive T cells to produce IL-17A. nih.gov

T Cells: PGI2 signaling has a complex, often context-dependent, role in T cell function. nih.gov It has been shown to suppress Th1 and Th2 immune responses while promoting the differentiation of Th17 cells. nih.gov In cultured mouse naive T cells, the PGI2 analogs iloprost and cicaprost increased the production of IL-17A and IL-22, key cytokines of the Th17 lineage. nih.gov This effect was dependent on the PGI2 receptor (IP) and was further enhanced by the presence of IL-23. nih.gov Furthermore, PGI2 signaling appears to promote the formation and function of T regulatory cells (Tregs), which are crucial for suppressing inflammation and maintaining immune tolerance. nih.govnih.gov

Macrophages: Prostaglandins are key modulators of macrophage activity. While much research has focused on Prostaglandin E2 (PGE2), the principles of immune modulation can be extended. PGE2 can exert both pro- and anti-inflammatory effects depending on the context. nih.gov For instance, PGE2 can augment the production of anti-inflammatory cytokines like IL-10 from macrophages. nih.gov In models of tissue injury, an increase in anti-inflammatory M2 type macrophages is associated with prostaglandin signaling, contributing to tissue repair. nih.gov Alveolar macrophages are a major source of prostaglandins during microbial infection. nih.gov

Table 2: Modulation of Immune Cells by Prostaglandin I2 Analogs

| Cell Type | PGI2 Analog | Key Research Finding | Model System |

|---|---|---|---|

| Mouse Dendritic Cells (BMDCs) | Iloprost, Cicaprost | Increased the IL-23/IL-12 ratio, enhancing Th17 stimulation. nih.gov | In Vitro |

| Mouse Naive T Cells | Iloprost, Cicaprost | Increased IL-17A and IL-22 production, promoting Th17 differentiation. nih.gov | In Vitro |

| T Regulatory Cells (Tregs) | PGI2 | Promotes the formation and function of Tregs. nih.govnih.gov | Review |

| Macrophages | PGI2 (general prostaglandin effects) | Modulates cytokine production, can promote anti-inflammatory phenotypes. nih.gov | Cellular Level Review |

Smooth Muscle Cell Activity in In Vitro Preparations

PGI2 and its analogs are potent vasodilators, primarily acting on vascular smooth muscle cells. nih.gov This effect is crucial for regulating blood pressure and tissue perfusion. In addition to vasodilation, PGI2 has been shown to inhibit the proliferation of smooth muscle cells.

In a study involving patients with peripheral vascular disease, treatment with PGI2 resulted in a significantly lower number of activated smooth muscle cells in vascular tissue compared to untreated patients. nih.gov This suggests that PGI2 inhibits smooth muscle cell proliferation, potentially by stimulating cyclic AMP (cAMP) within the cells and inhibiting the release of platelet-derived growth factor (PDGF). nih.gov

While both endothelial cells and smooth muscle cells can produce PGI2, the rate-limiting enzyme for prostaglandin synthesis, PGH synthase, is found in much higher concentrations in endothelial cells. jci.orgnih.gov However, the concentration of PGI2 synthase, the enzyme that converts PGH2 to PGI2, is similar in both cell types. jci.orgnih.gov This indicates that smooth muscle cells have a robust capacity to produce PGI2 if the precursor PGH2 is available. jci.org

Table 3: Effects of Prostaglandin I2 on Smooth Muscle Cells

| Cell Type | PGI2 Analog/Compound | Key Research Finding | Model System |

|---|---|---|---|

| Human Arterial Smooth Muscle Cells | PGI2 | Significantly reduced the number of activated (proliferating) cells. nih.gov | In Vivo (Human) |

| Bovine Aortic Smooth Muscle Cells | N/A | Found to have the same concentration of PGI2 synthase as endothelial cells. jci.orgnih.gov | Ex Vivo |

| Human Ciliary Smooth Muscle Cells | PGF2 alpha, 11-deoxy-PGE1 | Increased release of matrix metalloproteinases (MMPs). arvojournals.org | In Vitro |

Adipocyte Metabolism and Thermogenesis Regulation

Recent research has implicated prostaglandins in the regulation of adipose tissue function, including inflammation, metabolism, and thermogenesis. While many studies focus on PGE2, its findings offer insights into the potential roles of other prostanoids like PGI2, especially as they can share signaling pathways such as the activation of cAMP.

In human omental white adipose tissue (WAT) from obese individuals, PGE2 was found to modulate adaptive thermogenesis. nih.govnih.gov The addition of PGE2 to WAT explants led to an increased expression of Uncoupling Protein 1 (UCP1), a key marker for the "browning" of white fat, which dissipates energy as heat. nih.govplos.org This suggests a role for prostaglandins in enhancing energy expenditure.

Furthermore, prostaglandins can influence lipolysis. In human adipocytes, PGE2 was shown to decrease isoproterenol-stimulated lipolysis, indicating an anti-lipolytic effect. nih.govplos.org The regulation of adipocyte metabolism by prostaglandins is complex; for instance, lipocalin 2 (Lcn2) deficiency in adipocytes leads to an upregulation of cyclooxygenase-2 (COX2) and increased production of prostaglandins, which in turn affects thermogenic gene expression and lipid metabolism. mdpi.com The fever-inducing (thermogenic) effects of cytokines like Interleukin-1beta are mediated by the synthesis of PGE2 in the hypothalamus. nih.gov

Table 4: Regulation of Adipocyte Function by Prostaglandins

| Cell Type | Prostaglandin | Key Research Finding | Model System |

|---|---|---|---|

| Human Omental Adipose Tissue | PGE2 | Induced expression of the thermogenic marker UCP1. nih.govnih.gov | Ex Vivo |

| Human Adipocytes | PGE2 | Decreased isoproterenol-stimulated lipolysis. nih.govplos.org | In Vitro |

| Rat Hypothalamus | PGE2 | Mediates the thermogenic (fever) response to Interleukin-1beta. nih.gov | In Vivo (Animal Model) |

| Mouse Adipocytes | PGE2/PGD2 | Lcn2 deficiency increased PG biosynthesis, affecting thermogenesis and lipid metabolism. mdpi.com | In Vitro |

Biological Activities and Physiological Roles Explored in Pre Clinical Research Models

Research into Anti-Inflammatory Effects and Immunomodulation in Animal Models

ONO-1301 has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of animal models. Studies have shown its ability to attenuate inflammation in conditions such as myocardial ischemia/reperfusion injury, allergic airway inflammation, and non-alcoholic steatohepatitis (NASH). jacc.orgniigata-u.ac.jpnih.gov These effects are often attributed to its dual action as a prostacyclin (PGI2) receptor agonist and a thromboxane (B8750289) A2 (TXA2) synthase inhibitor. nih.govnih.gov By activating the PGI2 receptor, ONO-1301 can increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key signaling molecule involved in modulating inflammatory responses. atsjournals.orgphysiology.org

In a rat model of myocardial ischemia/reperfusion injury, administration of ONO-1301 nanoparticles led to a reduction in the accumulation of polymorphonuclear leukocytes in the heart tissue. jacc.org Similarly, in a mouse model of allergic airway inflammation, ONO-1301 suppressed airway eosinophilia, lymphocytosis, and neutrophilia. niigata-u.ac.jp Research in a mouse model of NASH also revealed that ONO-1301 ameliorated liver inflammation. nih.gov Furthermore, in a rat model of anti-glomerular basement membrane (GBM) nephritis, ONO-1301 was found to suppress the accumulation of leukocytes within the glomeruli. jst.go.jp

Regulation of Proinflammatory Cytokine and Chemokine Production

A key mechanism underlying the anti-inflammatory effects of ONO-1301 is its ability to regulate the production of proinflammatory cytokines and chemokines. In a rat model of myocardial ischemia/reperfusion, ONO-1301 nanoparticles were shown to down-regulate the expression of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the ischemic myocardium. jacc.org This reduction in inflammatory cytokines is believed to contribute to the attenuation of myocyte swelling and preservation of myocardial blood flow. jacc.org

Conversely, ONO-1301 has also been shown to up-regulate the expression of protective and anti-inflammatory factors. In cultured human dermal fibroblasts, ONO-1301 induced the secretion of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF). nih.gov In a canine model of heart failure, intramyocardial delivery of a slow-releasing form of ONO-1301 up-regulated multiple cardiotherapeutic factors. nih.gov Furthermore, in a mouse model of NASH, ONO-1301 suppressed LPS-induced inflammatory responses in cultured macrophages. nih.gov The compound has also been noted to induce the release of various protective cytokines and chemokines, including stromal cell-derived factor-1 (SDF-1). nih.gov

| Model System | Effect of ONO-1301 | Cytokine/Chemokine | Reference |

|---|---|---|---|

| Rat Myocardial Ischemia/Reperfusion | Down-regulation | IL-1β, IL-6, TNF-α | jacc.org |

| Cultured Human Dermal Fibroblasts | Up-regulation/Secretion | HGF, VEGF | nih.gov |

| Canine Heart Failure Model | Up-regulation | Cardiotherapeutic factors | nih.gov |

| Mouse NASH Model (in vitro macrophages) | Suppression of LPS-induced response | Inflammatory responses | nih.gov |

| General (in vitro) | Induction of release | SDF-1 | nih.gov |

Impact on Regulatory T Cell (Treg) Differentiation and Function

Regulatory T cells (Tregs) are a specialized subset of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. akadeum.com Research has shown that PGI2 signaling is important for Treg function, stability, and differentiation. nih.govnih.gov PGI2 signaling promotes the suppressive capabilities of Tregs and can enhance their differentiation from naive T cells. nih.govnih.gov In the context of allergic airway inflammation, Tregs are crucial for suppressing the inflammatory response. nih.gov

While direct studies on the effect of 11-Methoxyprostaglandin I2 on Treg differentiation and function are limited, its action as a PGI2 agonist suggests a potential role in modulating Treg activity. PGI2 has been shown to promote the differentiation of naive T cells into Tregs and enhance the stability of existing Tregs. nih.govnih.gov This is significant because Treg instability can lead to a loss of their suppressive function under inflammatory conditions. frontiersin.org Given that inflammatory cytokines can impact Treg development and function, the ability of ONO-1301 to modulate the cytokine environment could indirectly influence Treg populations. frontiersin.org For instance, IL-2 is essential for Treg development and proliferation, and while ONO-1301's direct effect on IL-2 is not detailed, its broader immunomodulatory actions could create a microenvironment more favorable for Treg function. frontiersin.orgmdpi.com

Vasoregulatory Effects in Experimental Circulatory Models

This compound exhibits significant vasoregulatory effects, primarily acting as a vasodilator. niigata-u.ac.jp This action is consistent with its role as a PGI2 agonist, as PGI2 is a known potent vasodilator. nih.gov In experimental models, ONO-1301 has been shown to have beneficial effects in conditions associated with vasoconstriction and vascular remodeling.

In a rat model of monocrotaline-induced pulmonary hypertension, ONO-1301 attenuated the increase in medial wall thickness of peripheral pulmonary arteries, suggesting a positive effect on vascular remodeling. atsjournals.org The compound's vasodilatory properties are mediated through the activation of PGI2 receptors, leading to an increase in cAMP, which in turn relaxes vascular smooth muscle cells. atsjournals.orgphysiology.org Furthermore, ONO-1301 has been shown to induce the expression of endogenous growth factors like VEGF and HGF, which can contribute to angiogenesis and the repair of ischemic tissues. nih.gov In a mouse model of critical limb ischemia, a slow-release form of ONO-1301 promoted neovascularization. nih.gov

Anti-Platelet Aggregation Research in Ex Vivo or In Vitro Assays

A prominent and well-studied biological activity of this compound is its ability to inhibit platelet aggregation. niigata-u.ac.jpnih.govatsjournals.org This effect is a hallmark of PGI2 and its analogs. nih.gov Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombus formation. mdpi.comelifesciences.org

Ex vivo platelet function can be assessed using various methods, including light transmission aggregometry (LTA) and the PFA-100 system, which measure platelet aggregation in response to different agonists like collagen and ADP. haematologica.org

| Assay Type | Model/Source | Finding | Mechanism | Reference |

|---|---|---|---|---|

| In Vitro | Wild-type mouse platelets | Inhibited collagen-induced platelet aggregation | IP receptor-dependent cAMP production | nih.gov |

| In Vitro | Platelets lacking IP receptor | Inhibited arachidonic acid-induced TXA2 production | TXA2 synthase inhibition | nih.gov |

| Ex Vivo/In Vitro (General) | Human blood | PGI2 inhibits platelet adhesion and thrombus formation | Inhibition of platelet spreading | nih.gov |

Influence on Lipid Metabolism Pathways in Adipose Tissue Models

The direct influence of this compound on lipid metabolism pathways specifically within adipose tissue models is an area with limited dedicated research in the provided sources. However, broader connections between prostaglandins (B1171923) and lipid metabolism have been established. Prostaglandins are themselves lipid compounds derived from arachidonic acid. nih.gov Alterations in lipid metabolism, particularly fatty acid profiles, have been linked to the pathogenesis of diseases like idiopathic pulmonary fibrosis. mp.pl

While not directly focused on adipose tissue, research in a mouse model of non-alcoholic steatohepatitis (NASH), a condition intrinsically linked to lipid metabolism, showed that ONO-1301 ameliorated liver damage and fibrosis. nih.gov This suggests an indirect influence on lipid handling and its pathological consequences. The search results also mention "Metabolism-sugar/lipid metabolism" as a category related to ONO-1301, indicating that research in this area may exist, though specific details on adipose tissue models are not provided. insightbio.com

Investigation in Muscle Cell Damage Models

ONO-1301 has been investigated for its potential therapeutic effects in models of muscle cell damage, particularly in the context of ischemia. In a mouse model of critical limb ischemia, which involves significant muscle damage due to disrupted blood flow, a slow-release formulation of ONO-1301 was found to promote skeletal muscle regeneration. nih.gov

The proposed mechanism for this regenerative effect involves the promotion of angiogenesis, which restores blood and oxygen supply to the damaged muscle tissue. nih.gov Additionally, ONO-1301 was observed to promote the differentiation of satellite cells into myoblasts in vitro, a key step in muscle repair. nih.gov This was associated with the upregulation of myogenic regulatory factors such as Pax7, MyoD, and myogenin. nih.gov The release of protective cytokines and chemokines, including HGF and SDF-1, induced by ONO-1301 is also believed to contribute to the repair of damaged skeletal muscle. nih.gov

Structure Activity Relationship Sar Studies of Methoxy Modified Prostaglandin I2 Analogues

Impact of Methoxy (B1213986) Group Position and Stereochemistry on Biological Potency and Selectivity

The introduction of a methoxy group onto the prostaglandin (B15479496) skeleton can have profound effects on the molecule's interaction with its target receptors and its metabolic fate. The position and stereochemistry of this modification are critical determinants of the resulting biological potency and selectivity.

The strategic placement of a methoxy group, such as in 11-Methoxyprostaglandin I2, is a rational design approach to protect the molecule from enzymatic degradation. The native PGI2 is susceptible to breakdown by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which limits its therapeutic window. The introduction of a methoxy group at the 11-position is intended to confer resistance to such enzymatic activity, thereby prolonging the compound's half-life. rsc.org This modification's steric and electronic effects can also influence the binding affinity and selectivity for prostanoid receptors. rsc.org

Stereochemistry plays a pivotal role in the biological activity of prostaglandins (B1171923). The specific three-dimensional arrangement of atoms is crucial for effective binding to the G-protein coupled receptors (GPCRs) through which prostaglandins exert their effects. For instance, the stereochemistry at the C-15 position is a critical determinant of bioactivity. rsc.org Alterations in the stereochemistry can lead to a separation of biological effects. Studies on PGF2α epimers have shown that different stereoisomers can elicit distinct physiological responses, highlighting the sensitivity of prostanoid receptors to the spatial arrangement of functional groups. acs.org In the context of this compound, the stereochemical configuration of the methoxy group at the C-11 position, in conjunction with the other chiral centers of the molecule, would be expected to significantly impact its interaction with the prostacyclin (IP) receptor and other prostanoid receptors. Research on other prostaglandin analogues has demonstrated that stereoisomers can exhibit vastly different potencies, with one isomer often being significantly more active than its counterpart. acs.orgresearchgate.net

Comparative Analysis with Natural Prostaglandin I2 and Other Analogues in Research Settings

To understand the significance of the 11-methoxy modification, it is essential to compare its properties to the natural ligand, PGI2, and other synthetic analogues that have been developed. Natural PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily acting through the IP receptor. google.comnih.gov However, its utility in research and clinical settings is hampered by its chemical instability, with a half-life of only a few minutes in aqueous solution at physiological pH. rsc.org

The development of stable PGI2 analogues has been a major focus of research. Analogues such as iloprost (B1671730) and carbacyclin (B161070) were designed to have increased chemical stability while retaining the biological activity of PGI2. rsc.org Carbacyclin, a carbocyclic analogue of prostacyclin where the enol-ether oxygen is replaced by a methylene (B1212753) group, has been shown to be a potent inhibitor of platelet aggregation, albeit with slightly lower potency than PGI2 itself. acs.org

The introduction of a methoxy group, as seen in this compound, is another strategy to enhance stability. While specific quantitative data on the biological potency and receptor binding affinity of this compound is not extensively available in the public domain, the rationale behind its design suggests it would exhibit greater stability than natural PGI2. The electronegativity and steric bulk of the methoxy group at the 11-position are expected to modulate its binding to the IP receptor. rsc.org This modification could potentially enhance selectivity for the IP receptor over other prostanoid receptors, such as the thromboxane-prostanoid (TP) receptors, which could be advantageous in research applications seeking to isolate the effects of IP receptor activation. rsc.org

The following interactive table provides a comparative overview of natural PGI2 and some of its well-studied analogues, highlighting key structural modifications and their general impact on stability and activity.

| Compound | Key Structural Modification(s) | General Impact on Stability | Primary Receptor Target |

| Prostaglandin I2 (PGI2) | Natural enol-ether structure | Low (chemically unstable) | IP Receptor |

| This compound | Methoxy group at C-11 | Expected to be increased | IP Receptor |

| Iloprost | Carbacyclin derivative with modified ω-side chain | Increased | IP Receptor |

| Carbacyclin | Replacement of enol-ether oxygen with a methylene group | Increased | IP Receptor |

| Treprostinil | Benzindene prostacyclin analogue | Increased | IP Receptor |

Rational Design Principles for Enhanced Research Probes

The development of potent and selective research probes is fundamental to unraveling the complex signaling pathways of prostanoids. The rational design of such probes based on the PGI2 scaffold incorporates several key principles aimed at optimizing their pharmacological properties.

A primary consideration is enhancing chemical and metabolic stability. As discussed, the inherent instability of natural PGI2 limits its use. rsc.org The synthesis of analogues with modifications that prevent hydrolysis of the enol-ether or protect against enzymatic degradation is a cornerstone of rational design. The introduction of a methoxy group in this compound is a clear example of this principle, aiming to create a more robust molecule for experimental use. rsc.org

Another critical aspect is the modulation of receptor selectivity. Prostaglandins can interact with a range of prostanoid receptors (IP, EP, DP, FP, TP), leading to diverse and sometimes opposing physiological effects. google.com For a research probe to be effective, it should ideally exhibit high selectivity for its intended target. Structural modifications are systematically made to the prostaglandin core and its side chains to fine-tune receptor binding. The goal is to identify key structural features that confer high affinity for the target receptor while minimizing interactions with others. For instance, minor changes in the structure of PGI2 analogues can shift their affinity from the IP receptor to the TP receptor. rsc.org The design of this compound likely considered how the methoxy group's size and electronic properties could favor a specific conformation that binds preferentially to the IP receptor.

Furthermore, the synthesis of a series of related compounds allows for the systematic exploration of the structure-activity relationship. tandfonline.comnih.gov By making incremental changes to the molecular structure and assessing the impact on biological activity, researchers can identify the chemical groups responsible for potency and selectivity. This iterative process of design, synthesis, and biological testing is fundamental to the development of highly optimized research probes. The knowledge gained from studying analogues like this compound contributes to a deeper understanding of the structural requirements for prostanoid receptor activation and can guide the future design of even more sophisticated molecular tools.

Advanced Analytical Methodologies for 11 Methoxyprostaglandin I2 Research

High-Resolution Mass Spectrometry and Chromatographic Techniques for Metabolomic Profiling in Research Samples

Metabolomic profiling of 11-Methoxyprostaglandin I2 in research samples is critical for understanding its biotransformation and mechanism of action. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation is the cornerstone of these investigations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of prostaglandins (B1171923) and their analogs. nih.gov This technique offers high sensitivity and specificity, enabling the detection and quantification of ultra-trace amounts of these compounds in complex biological samples. nih.gov The use of HRMS further enhances the analytical capabilities by providing accurate mass measurements, which aids in the confident identification of metabolites.

Untargeted metabolomics approaches using LC-HRMS allow for a comprehensive screening of metabolites of this compound. arvojournals.orgnih.gov This involves comparing the metabolic profiles of treated versus untreated samples to identify potential biotransformation products. The workflow typically includes sample preparation (e.g., solid-phase extraction), chromatographic separation, HRMS analysis, and data processing using specialized software for feature detection and metabolite identification. arvojournals.orgnih.gov

A significant challenge in prostaglandin (B15479496) analysis is the separation of isomers, which have identical masses and similar chemical properties. sciex.com Advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), are employed to achieve high-resolution separation of these isomers prior to mass spectrometric detection. aai.orgund.edu The choice of chromatographic conditions, including the column, mobile phase composition, and gradient, is crucial for resolving closely related prostaglandin species. und.edu

Table 1: Comparison of Analytical Techniques for Prostaglandin Analysis

| Analytical Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency | Requires derivatization, not suitable for thermolabile compounds |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity, suitable for a wide range of compounds | Matrix effects can interfere with ionization |

| Enzyme Immunoassay (EIA) | High throughput, relatively low cost | Potential for cross-reactivity with related compounds, less specific than MS |

| Radioimmunoassay (RIA) | High sensitivity | Involves radioactive materials, limited to specific analytes |

This table provides a general overview of techniques used for prostaglandin analysis and is not specific to this compound.

Development of Quantitative Assays for In Vitro and Ex Vivo Studies

The development of robust quantitative assays is essential for determining the concentration of this compound in various biological matrices during in vitro and ex vivo research. These assays are crucial for pharmacokinetic and pharmacodynamic studies.

LC-MS/MS is the gold standard for the quantitative analysis of prostaglandins due to its superior selectivity and sensitivity. sciex.com Quantitative assays are typically developed using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. sciex.comund.edu This approach provides excellent specificity and allows for accurate quantification even in complex biological matrices.

The development of a quantitative LC-MS/MS assay involves several key steps:

Method Optimization: This includes optimizing the mass spectrometric parameters (e.g., ionization source conditions, collision energy) and chromatographic conditions to achieve the desired sensitivity and separation. und.edu

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. Solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration of prostaglandins. nih.gov

Method Validation: The assay must be validated according to established guidelines to ensure its accuracy, precision, linearity, and stability.

Table 2: Key Parameters in Quantitative LC-MS/MS Assay Development for Prostaglandins

| Parameter | Description |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. |

| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte that can be quantified without dilution. |

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix. |

| Recovery | The efficiency of the extraction procedure. |

This table outlines general parameters for LC-MS/MS assay development for prostaglandins and is not based on specific data for this compound.

Advanced Imaging Techniques for Cellular Localization and Dynamics in Research Models

Visualizing the cellular localization and dynamic processes influenced by this compound is crucial for understanding its biological function at a subcellular level. Advanced imaging techniques provide spatial and temporal information that complements the quantitative data obtained from mass spectrometry.

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a label-free imaging technique that can be used to visualize lipid-rich structures within cells. nih.gov As prostaglandins are lipids, CARS microscopy can be employed to study the effects of prostaglandin analogs on cellular membranes and lipid metabolism. nih.gov For instance, studies have used CARS to observe changes in lipid vesicle formation within cells upon treatment with prostaglandin analogs. nih.gov

Mass spectrometry imaging (MSI) is another powerful technique that allows for the spatial mapping of molecules directly in tissue sections. This can provide valuable insights into the distribution of this compound and its metabolites within different cell types and tissue regions, helping to correlate its presence with specific biological effects. acs.org

Live-cell imaging techniques, often employing fluorescent probes, can be utilized to monitor dynamic cellular processes in real-time in response to this compound. nih.gov These methods can track changes in cell motility, intracellular signaling events, and interactions between different cell types. nih.govaai.org

Table 3: Advanced Imaging Techniques in Prostaglandin Research

| Imaging Technique | Principle | Application in Prostaglandin Research |

| Coherent Anti-Stokes Raman Scattering (CARS) Microscopy | Vibrational imaging based on the coherent excitation of molecular vibrations. nih.gov | Label-free imaging of lipid membranes and vesicles to study the effects of prostaglandin analogs on cellular lipid dynamics. nih.gov |

| Mass Spectrometry Imaging (MSI) | Generates images of the spatial distribution of molecules by measuring their mass-to-charge ratio. acs.org | Mapping the distribution of prostaglandins and their metabolites in tissues to understand their local action. acs.org |

| Live-Cell Fluorescence Microscopy | Uses fluorescent probes to visualize and track specific molecules or cellular structures in living cells over time. nih.gov | Monitoring dynamic cellular responses to prostaglandin analogs, such as changes in cell morphology, signaling, and motility. nih.govaai.org |

This table summarizes advanced imaging techniques applicable to prostaglandin research and is not based on studies exclusively focused on this compound.

Future Directions and Unanswered Questions in 11 Methoxyprostaglandin I2 Research

Elucidation of Novel Signaling Pathways and Effector Molecules

Prostaglandin (B15479496) I2 (prostacyclin) primarily signals through the G-protein-coupled prostacyclin receptor (IP receptor), leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). vulcanchem.com This pathway is crucial for its well-known anti-platelet and vasodilatory effects. For 11-Methoxyprostaglandin I2, the introduction of a methoxy (B1213986) group at the C-11 position is hypothesized to enhance its specificity for the IP receptor, potentially leading to more targeted therapeutic effects. vulcanchem.com

However, the full spectrum of its signaling capabilities is yet to be explored. Prostaglandins (B1171923) can interact with a variety of receptors, and subtle structural modifications can significantly alter these interactions. vulcanchem.com For instance, some prostaglandin analogues demonstrate the ability to interact with other prostanoid receptors like the thromboxane-prostanoid (TP) receptors, which can lead to different physiological outcomes. vulcanchem.com Future research must therefore focus on comprehensively characterizing the receptor binding profile of this compound.

Beyond the canonical cAMP pathway, the downstream effector molecules and potential alternative signaling cascades activated by this compound remain largely unknown. Research into other prostaglandins, such as PGE2, has revealed complex signaling networks involving multiple receptor subtypes (EP1-4) that can trigger divergent intracellular pathways. nih.gov Investigating whether this compound engages in similar complex signaling is a critical next step. Techniques like phosphoproteomics and kinome profiling could be employed to identify novel downstream targets and signaling nodes. Furthermore, exploring potential "off-target" effects or interactions with other signaling pathways is essential for a complete understanding of its biological activity. vulcanchem.com

Development of Advanced In Vitro and In Vivo Models for Specific Research Questions

To date, a significant challenge in this compound research is the lack of specific and robust experimental models. vulcanchem.com Future investigations will heavily rely on the development and implementation of advanced in vitro and in vivo systems to dissect its mechanisms of action and evaluate its therapeutic potential.

In Vitro Models: The development of relevant in vitro models is crucial for initial screening and mechanistic studies. Human respiratory epithelial-like cell lines, such as A549 cells, have been successfully used to model prostaglandin E2 (PGE2) stimulation by viral and bacterial triggers, providing a valuable platform to assess the anti-inflammatory effects of prostaglandin analogues. nih.gov Similar models could be adapted to study the effects of this compound. Furthermore, the use of human whole blood assays can provide insights into the compound's effects on prostanoid biosynthesis in a more physiologically relevant context. frontiersin.org For instance, studies on other prostaglandin inhibitors have utilized such assays to characterize their impact on PGE2 and thromboxane (B8750289) B2 (TXB2) levels. frontiersin.org

In Vivo Models: Translating in vitro findings to a whole-organism context requires the use of appropriate animal models. Murine models of conditions like hypertension, thrombosis, and autoimmune diseases are essential for evaluating the efficacy of this compound in relevant disease states. vulcanchem.com For example, in vivo studies in rats have been used to assess the effects of prostaglandin analogues on orbital fat, demonstrating the utility of animal models in understanding tissue-specific effects. researchgate.net Additionally, models of inflammatory arthritis in rats have been instrumental in characterizing the in vivo effects of prostaglandin synthase inhibitors on systemic prostanoid biosynthesis. frontiersin.org The development of genetically engineered mouse models with altered prostaglandin signaling pathways could also provide deeper insights into the specific role of this compound.

Table 1: Examples of Advanced Research Models for Prostaglandin Analogue Studies

| Model Type | Specific Example | Research Application |

| In Vitro | Human Respiratory Epithelial Cell Line (e.g., A549) | Studying the anti-inflammatory effects of prostaglandin analogues in response to viral or bacterial stimuli. nih.gov |

| Human Whole Blood Assay | Characterizing the impact on prostanoid biosynthesis (e.g., PGE2, TXB2) in a physiological context. frontiersin.org | |

| Human Monocyte and Endothelial Cell Cultures | Evaluating inhibitory effects on prostanoid biosynthesis and COX-2 expression. frontiersin.org | |

| In Vivo | Rat Model of Monoarthritis | Assessing the in vivo impact on systemic prostanoid biosynthesis and anti-inflammatory efficacy. frontiersin.org |

| Rat Model of Orbital Fat Changes | Investigating tissue-specific effects of prostaglandin analogues. researchgate.net | |

| Mouse Models of Hypertension and Thrombosis | Evaluating therapeutic potential in cardiovascular diseases. vulcanchem.com |

Exploration of Combinatorial Approaches in Prostaglandin Analogue Discovery

The discovery of novel prostaglandin analogues with improved therapeutic profiles can be significantly accelerated through combinatorial chemistry. scielo.br This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired biological activities. scielo.br

Historically, combinatorial strategies have been successfully applied to the synthesis of various natural product-like libraries, including prostaglandins. scielo.br For example, a "parallel-pool" library strategy was used to prepare a library of prostaglandin E2 methyl ester and prostaglandin F2α analogues. scielo.br Such approaches enable the systematic modification of different parts of the prostaglandin scaffold, such as the side chains and core ring structure, to explore the structure-activity relationships. scielo.br

In the context of this compound, combinatorial chemistry could be employed to generate a series of analogues with modifications at various positions, in addition to the 11-methoxy group. This would allow for a comprehensive exploration of how different structural features influence receptor binding affinity, selectivity, and downstream signaling. For instance, creating libraries of analogues with varied ester or ketal functionalities has been a successful strategy in the discovery of other natural product analogues. scielo.br The resulting libraries could then be subjected to high-throughput screening assays to identify lead compounds with superior properties compared to the parent molecule.

Interdisciplinary Research Integrating Organic Chemistry, Biochemistry, and Systems Biology in Prostaglandin Analogue Studies

A comprehensive understanding of this compound and the development of future prostaglandin analogues will necessitate a deeply integrated, interdisciplinary research approach. This involves a synergistic collaboration between organic chemists, biochemists, and systems biologists.

Organic Chemistry: The role of organic chemists is fundamental in the synthesis of this compound and its analogues. vulcanchem.com Developing efficient and reliable synthetic routes is the first crucial step. vulcanchem.com Furthermore, chemists are essential for designing and creating the diverse molecular libraries needed for combinatorial approaches. scielo.br

Biochemistry: Biochemists are critical for characterizing the biological activity of these synthetic compounds. This includes performing receptor binding assays to determine affinity and selectivity for various prostanoid receptors, as well as developing and running enzymatic assays to understand how these analogues affect the enzymes involved in the prostaglandin biosynthesis pathway. vulcanchem.comnih.gov

Systems Biology: A systems biology approach can provide a holistic view of the effects of this compound. This involves using techniques like metabolomics and transcriptomics to analyze the global changes in cellular metabolites and gene expression following treatment with the analogue. researchgate.netfrontiersin.org For example, non-targeted metabolomics can reveal differential metabolic patterns and identify novel pathways affected by the compound. researchgate.netnih.gov Integrating these "omics" data with biochemical findings can help to build comprehensive models of the drug's mechanism of action and identify potential biomarkers of its activity.

By combining the expertise from these different fields, researchers can move from the synthesis of a novel compound to a deep understanding of its molecular interactions, cellular effects, and potential therapeutic applications in a more efficient and insightful manner.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 11-Methoxyprostaglandin I2 with high purity?

- Methodological Answer: Synthesis should follow validated protocols for prostaglandin analogs, emphasizing stereochemical control and purification via reverse-phase HPLC. Characterization requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For reproducibility, document reaction conditions (temperature, solvent systems) and intermediate stability tests, referencing guidelines for chemical synthesis in peer-reviewed journals .

Q. How can researchers address contradictory findings in studies investigating the biological activity of this compound?

- Methodological Answer: Conduct a heterogeneity analysis using the I² statistic to quantify variability across studies. For example, if I² > 50%, explore sources of inconsistency (e.g., assay sensitivity, model systems) via subgroup analysis or meta-regression . Apply Cochrane Review criteria to assess risk of bias in experimental designs (e.g., blinding, sample size justification) .

Advanced Research Questions

Q. What strategies optimize the stability of this compound in in vivo studies?

- Methodological Answer: Use pharmacokinetic modeling to identify degradation pathways. Stabilization methods may include lipid nanoparticle encapsulation or co-administration with protease inhibitors. Validate stability via LC-MS/MS time-course assays under physiological conditions (pH, temperature) . Reference open-access repositories for sharing raw stability data to enable cross-validation .

Q. How should researchers design dose-response studies to elucidate the dual agonism of this compound on PPARγ and IP receptors?

- Methodological Answer: Employ a factorial design with orthogonal receptor knockout models to isolate target-specific effects. Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Ensure statistical power via a priori sample size calculations (α = 0.05, β = 0.2) and validate findings with competitive binding assays .

Q. What computational approaches are robust for predicting off-target interactions of this compound?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with machine learning-based toxicity prediction tools (e.g., ProTox-II). Cross-reference results with transcriptomic datasets (e.g., LINCS L1000) to identify unintended pathway activations. Document all parameters and software versions for reproducibility .

Data Analysis & Reproducibility

Q. How can meta-analyses resolve discrepancies in reported binding affinities of this compound across cell lines?

- Methodological Answer: Apply random-effects models to account for between-study variance. Calculate prediction intervals to estimate the range of true effects. Use funnel plots and Egger’s test to assess publication bias . Adhere to PRISMA guidelines for transparent reporting .

Q. What criteria ensure ethical and rigorous data sharing for this compound research?

- Methodological Answer: Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with detailed metadata (e.g., experimental protocols, instrument calibration logs). Include a Data Availability Statement in manuscripts, as mandated by PLOS and Nature journals .

Experimental Design Frameworks

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to hypothesis generation for this compound?

- Methodological Answer: Use FINER to evaluate if a study on its anti-inflammatory mechanisms is novel (e.g., unexplored tissue-specific effects) and feasible (e.g., access to transgenic models). Align ethical considerations with institutional review board (IRB) protocols for animal/human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.